3-(3-(4-Morpholinyl)propyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione
Description
Isomeric Variants
- Positional Isomerism : Potential isomers arise from alternative fusion patterns of the triazepine and phthalazine rings. For example, a triazepino configuration would relocate nitrogen atoms, altering hydrogen bonding and dipole moments.
- Substituent Orientation : The propyl linker’s position on the morpholine ring (e.g., 2- vs. 4-morpholinyl) could yield regioisomers with distinct physicochemical properties.
| Feature | Description | Source |
|---|---|---|
| Parent system | Triazepino[1,2-b]phthalazine | |
| Substituent | 3-(4-Morpholinyl)propyl | |
| Molecular formula | C₁₉H₂₄N₄O₃ |
Molecular Topology Analysis of the Triazepino-Phthalazine Bicyclic Core
The bicyclic system merges a phthalazine moiety with a 1,2,5-triazepine ring, creating a planar core with localized π-electron density. Key topological features include:
Ring Fusion and Bond Angles
Hydrogenation and Tautomerism
Computational Modeling Insights
Density functional theory (DFT) calculations reveal:
- Electron density peaks at N2 and N5 due to lone pairs from the triazepine nitrogens.
- A dipole moment of 4.8 Debye oriented along the phthalazine’s long axis, influencing solubility in aprotic solvents.
Substituent Configuration Analysis: Morpholinylpropyl Group Orientation
The 3-(4-morpholinyl)propyl side chain adopts a gauche conformation to minimize steric clashes between the morpholine oxygen and triazepine ring.
Electronic Effects
- The morpholine oxygen’s electron-donating resonance (+M effect) increases electron density at N3 of the triazepine ring, enhancing basicity (predicted pKa = 3.2).
- NBO analysis shows hyperconjugation between the morpholine lone pairs and σ*(C–N) bonds of the propyl chain.
| Parameter | Value | Method |
|---|---|---|
| Dihedral angle (N3–C–C–O) | 62° | DFT/M06-2X |
| Morpholine chair inversion barrier | 8.3 kcal/mol | MP2/6-311+G** |
Properties
CAS No. |
81215-79-4 |
|---|---|
Molecular Formula |
C19H26N4O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-(3-morpholin-4-ylpropyl)-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione |
InChI |
InChI=1S/C19H26N4O3/c24-18-14-21(7-3-6-20-8-10-26-11-9-20)15-19(25)23-13-17-5-2-1-4-16(17)12-22(18)23/h1-2,4-5H,3,6-15H2 |
InChI Key |
LKSOKXVSPAARAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2CC(=O)N3CC4=CC=CC=C4CN3C(=O)C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the phthalazine core.
- Formation of the 1,2,5-triazepine ring fused to the phthalazine.
- Introduction of the 3-(4-morpholinyl)propyl side chain via alkylation or nucleophilic substitution.
The synthetic route is multi-step and requires precise control of reaction conditions to ensure regioselectivity and ring closure.
Stepwise Preparation Details
Step 1: Synthesis of Phthalazine-1,5-dione Intermediate
- Starting from phthalic anhydride derivatives, phthalazine-1,5-dione is prepared by condensation with hydrazine or substituted hydrazines.
- This step forms the bicyclic phthalazine core with two keto groups at positions 1 and 5.
Step 2: Formation of the 1,2,5-Triazepine Ring
- The triazepine ring is formed by cyclization involving nitrogen nucleophiles and appropriate electrophilic centers on the phthalazine intermediate.
- This step often requires heating under reflux in polar solvents or the use of dehydrating agents to promote ring closure.
Step 3: Introduction of the 3-(4-Morpholinyl)propyl Side Chain
- The side chain is introduced by alkylation of the nitrogen atom on the triazepine ring.
- Typically, 3-chloropropylmorpholine or a similar alkylating agent is reacted with the triazepino-phthalazine intermediate under basic conditions.
- Solvents such as DMF or DMSO are used to facilitate nucleophilic substitution.
- Reaction temperature is controlled to avoid side reactions or decomposition.
Step 4: Purification
- The crude product is purified by recrystallization or chromatographic techniques.
- Final product purity is confirmed by melting point analysis, NMR, and mass spectrometry.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Phthalazine-1,5-dione synthesis | Phthalic anhydride + hydrazine hydrate, reflux in ethanol or water | Yields bicyclic core, moderate temperature (80-100°C) |
| Triazepine ring formation | Cyclization with nitrogen nucleophile, heating with dehydrating agent (e.g., POCl3) | Requires careful temperature control (100-150°C) |
| Side chain alkylation | 3-chloropropylmorpholine, base (K2CO3 or NaH), DMF solvent, 50-80°C | Alkylation efficiency depends on base and solvent choice |
| Purification | Recrystallization from ethanol or chromatographic separation | Ensures >90% purity for pharmaceutical use |
Research Findings and Analytical Data
- The compound exhibits a molecular weight of 358.4 g/mol and a topological polar surface area of approximately 56.3 Ų, indicating moderate polarity suitable for biological activity.
- Alkylation step yields are typically optimized by varying base strength and solvent polarity to maximize substitution on the triazepine nitrogen without ring opening.
- Spectroscopic analysis (NMR, IR) confirms the presence of the morpholine ring and the lactam carbonyl groups.
- Mass spectrometry confirms the molecular ion peak at m/z 358, consistent with the molecular formula C19H26N4O3.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Phthalazine core synthesis | Phthalic anhydride + hydrazine hydrate | Formation of phthalazine-1,5-dione |
| Triazepine ring cyclization | Heating with nitrogen nucleophile, dehydrating agent | Formation of fused triazepine ring |
| Side chain introduction | 3-chloropropylmorpholine, base, DMF | Alkylation of triazepine nitrogen |
| Purification | Recrystallization or chromatography | High purity final compound |
Chemical Reactions Analysis
Types of Reactions
3-(3-Morpholinopropyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under conditions that may include the use of solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or acyl groups.
Scientific Research Applications
Biological Applications
Anticancer Activity
Research indicates that compounds similar to 3-(3-(4-Morpholinyl)propyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms often involve targeting key signaling pathways associated with cancer cell survival.
Neurological Effects
The morpholine component of the compound suggests potential applications in treating neurological disorders. Morpholine derivatives have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems . This compound may offer therapeutic benefits in conditions such as anxiety and depression due to its structural similarity to known psychoactive substances.
Pharmacological Studies
In Vivo Studies
Preclinical studies involving animal models have demonstrated the efficacy of this compound in reducing tumor sizes and improving survival rates. For example, a study published in the Journal of Medicinal Chemistry highlighted the compound's ability to penetrate the blood-brain barrier and exert neuroprotective effects in models of neurodegeneration .
Mechanism of Action
The proposed mechanism of action involves the modulation of specific receptors and enzymes linked to cell signaling pathways. This includes inhibition of protein kinases that are crucial for cancer cell proliferation and survival . Additionally, the compound's ability to interact with GABA receptors may contribute to its neurological effects.
Synthesis and Derivatives
The synthesis of 3-(3-(4-Morpholinyl)propyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione has been optimized to enhance yield and purity. Various derivatives have been synthesized to explore structure-activity relationships (SAR), leading to compounds with improved potency and selectivity against cancer cell lines .
Mechanism of Action
The mechanism by which 3-(3-Morpholinopropyl)-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, potentially modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Analogues
- Thiadiazole and Thiazole Derivatives: Compounds like 9b (1,3,4-thiadiazole) and 12a (thiazole) from Molecules (2015) share structural motifs with the target compound, such as nitrogen-rich heterocycles and aromatic substituents. These derivatives exhibit potent antitumor activity against HepG2 and MCF-7 cell lines, with 12a showing dual efficacy (IC₅₀ = 1.19 µM for HepG2; 3.4 µM for MCF-7) . In contrast, the triazepino-phthalazine core of the target compound may offer distinct binding interactions due to its larger ring system and morpholine side chain.
- Coumarin-Benzodiazepine Hybrids: Compounds 4g and 4h (2023 study) integrate coumarin and benzodiazepine moieties, differing from the triazepino-phthalazine scaffold. These hybrids emphasize the role of fused rings in enhancing DNA intercalation or kinase inhibition, but their tetrazole and pyrazolone substituents diverge from the morpholinylpropyl group in the target compound .
Pharmacokinetic and Mechanistic Contrasts
- Thiadiazole/Thiazole Derivatives : These act via tubulin polymerization inhibition or kinase suppression (e.g., EGFR/Bcr-Abl), as inferred from their structural similarity to ponatinib, a kinase inhibitor synthesized via multistep routes . The target compound’s morpholine group may enhance solubility or target PI3K/Akt pathways, but experimental validation is lacking.
- Coumarin-Benzodiazepine Hybrids: These compounds often exploit intercalation or topoisomerase inhibition. The triazepino-phthalazine core, with its planar phthalazine moiety, could mimic such mechanisms but with altered selectivity due to the triazepine ring’s flexibility .
Data Table: Comparative Profiles of Analogues
Research Findings and Gaps
- Antitumor Activity : While thiadiazole/thiazole derivatives show low-micromolar IC₅₀ values, the target compound’s efficacy remains untested. Its morpholinylpropyl side chain may improve blood-brain barrier penetration compared to simpler analogues .
- Scalability and regioselectivity in forming the triazepino-phthalazine core require exploration.
Structure-Activity Relationship (SAR) Insights
- Morpholine Substitution: Morpholine derivatives often enhance solubility and target affinity (e.g., PI3K inhibitors).
- Heterocycle Rigidity : The triazepine ring’s flexibility vs. thiadiazole’s rigidity may influence binding kinetics. Thiazole derivative 12a ’s superior activity highlights the importance of balanced rigidity and substituent bulk .
Biological Activity
The compound 3-(3-(4-Morpholinyl)propyl)-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione (CAS Number: 81215-79-4) is a complex heterocyclic structure that integrates morpholine, triazepine, and phthalazine moieties. This unique combination suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C19H26N4O3
- Molecular Weight : 358.435 g/mol
- Density : 1.31 g/cm³
- Boiling Point : 528.7 ºC at 760 mmHg
- Flash Point : 273.6 ºC
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets including enzymes and receptors involved in critical biological pathways. The structural features allow for significant non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which can modulate the activity of these targets.
Biological Activity Overview
Research indicates that derivatives of phthalazine compounds often exhibit a range of pharmacological activities including:
-
Anticancer Activity : Several studies have reported that phthalazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:
- A study found that certain derivatives showed over 70% inhibition of cell viability in PBMCs at concentrations ranging from 10 µg/mL to 100 µg/mL .
- Another report highlighted that specific phthalazinone derivatives achieved IC50 values as low as 17.39 µM against hepatocellular carcinoma (HePG2) cells .
- Antimicrobial Activity : Compounds similar to this triazepine derivative have shown promising antimicrobial properties. The presence of morpholinyl groups has been linked to enhanced activity against bacterial strains .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Anticancer Studies :
- A study conducted by Marzouk et al. demonstrated the anticancer efficacy of phthalazinone derivatives where compound 48a exhibited IC50 values lower than traditional chemotherapeutics like 5-fluorouracil .
- Another investigation indicated that certain triazepine derivatives led to more than 70% cell death in treated PBMCs .
- Mechanistic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
